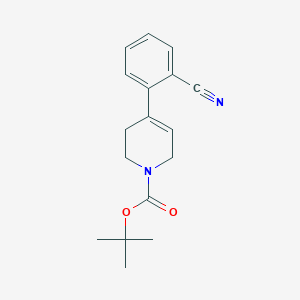tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
CAS No.: 194669-38-0
Cat. No.: VC2463614
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 194669-38-0 |
|---|---|
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | tert-butyl 4-(2-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)15-7-5-4-6-14(15)12-18/h4-8H,9-11H2,1-3H3 |
| Standard InChI Key | WCRUBXNQVAOTCB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C#N |
Introduction
Chemical Identity and Structure
Basic Chemical Information
tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is an organic compound with defined chemical characteristics that position it as a significant molecule in synthetic chemistry. The compound features a partially reduced pyridine ring (dihydropyridine) with a 2-cyanophenyl substituent at the 4-position and a tert-butyloxycarbonyl (Boc) group protecting the nitrogen atom. This structural arrangement creates a molecule with several reactive sites and functional handles for further chemical transformations.
The compound possesses the following fundamental chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 194669-38-0 |
| Chemical Name | tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate |
| Synonyms | 1(2H)-Pyridinecarboxylic acid, 4-(2-cyanophenyl)-3,6-dihydro-, 1,1-dimethylethyl ester |
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.35 g/mol |
The compound's chemical identity has been well-established and documented in chemical databases and literature, allowing researchers to consistently identify and work with this specific molecule .
Structural Features and Characteristics
The structure of tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate contains several key features that contribute to its chemical behavior and potential applications. The molecule contains a partially reduced pyridine ring (dihydropyridine) with a double bond between C4 and C5 positions. The 2-cyanophenyl group attached at the C4 position introduces both steric bulk and electronic properties that influence reactivity. The cyano group (−C≡N) is a strong electron-withdrawing group that affects the electron distribution throughout the molecule.
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom serves multiple purposes: it protects the nitrogen from unwanted reactions, modifies the electronic properties of the ring, and can be selectively removed under acidic conditions to reveal the secondary amine for further functionalization .
Physical and Chemical Properties
Solubility and Stability
The compound demonstrates solubility in common organic solvents typically used in laboratory settings. According to handling recommendations, the compound should be stored at room temperature for optimal stability . Its solubility profile is an important consideration for researchers planning to use this compound in synthetic protocols or biological assays.
For preparation of stock solutions, the following table provides guidance on solution volumes required to achieve different concentrations:
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 3.5168 mL | 17.584 mL | 35.1679 mL |
| 5 mM | 0.7034 mL | 3.5168 mL | 7.0336 mL |
| 10 mM | 0.3517 mL | 1.7584 mL | 3.5168 mL |
This information is particularly valuable for researchers working with this compound in laboratory settings, providing standardized approaches to solution preparation .
Synthesis and Preparation
Related Synthetic Methods
Insights from the synthesis of related compounds suggest that cross-coupling reactions are valuable for preparing substituted dihydropyridines. For instance, synthetic procedures for tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate involve similar Suzuki coupling approaches using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate and appropriate aryl halides .
The detailed synthetic procedure might typically involve:
-
Reaction setup in an oven-dried microwave vial
-
Addition of the boronate ester and the 2-bromobenzonitrile
-
Addition of the catalyst system (typically a palladium catalyst with appropriate ligands)
-
Addition of base and solvent
-
Heating under defined conditions
-
Work-up and purification procedures
-
Characterization of the final product
These approaches demonstrate the versatility of boronate ester intermediates in the synthesis of complex dihydropyridine derivatives through cross-coupling chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume